N-cyclopentyl-2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide
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Description
N-cyclopentyl-2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has shown promising results in various preclinical studies.
Scientific Research Applications
- Researchers have explored the antitumor potential of this compound. In a study, two series of trifluoromethyl-containing polysubstituted pyrimidine derivatives were designed and synthesized to seek more effective anti-tumor drugs . These compounds were evaluated for their antiproliferative activity against human tumor cell lines (PC-3, MGC-803, MCF-7, HGC-27) using the MTT method.
- Notably, some of these derivatives demonstrated moderate anti-proliferative activities. Specifically, compounds (XXId) and (XXIe) exhibited good selectivity for PC-3 cells, with IC50 values of 4.42 ± 0.46 μmol L⁻¹ and 4.85 ± 0.59 μmol L⁻¹, respectively. Their anti-proliferative activities surpassed that of the positive control, 5-fluorouracil .
- Molecular docking studies suggested that compounds (XXId) and (XXIe) could interact effectively with the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), making them promising candidates for further research and development .
- Compounds containing pyrimidine moieties have broad pharmacological activities. For instance, Rociletinib and Osimertinib (Fig. 1) are antineoplastic drugs with pyrimidine structures .
- The active fragment of 1,2,3-triazole, which is present in some pyrimidine derivatives, also contributes to their antitumor effects .
Antitumor Activity
Antineoplastic Properties
1,2,3-Triazole Moiety
properties
IUPAC Name |
N-cyclopentyl-2-[[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c23-17-12-10-16(11-13-17)21-25-20(15-6-2-1-3-7-15)22(26-21)28-14-19(27)24-18-8-4-5-9-18/h1-3,6-7,10-13,18H,4-5,8-9,14H2,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKJJADMHWENFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=C(NC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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